(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine
Overview
Description
®-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine is a complex organic compound with the molecular formula C15H33NOSi. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like tert-butyldimethylsilyl chloride and imidazole.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether group, using reagents like tetra-n-butylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
®-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyloxymethyl group can act as a protecting group, allowing for selective reactions at other functional groups in the molecule . This selective reactivity is crucial in the synthesis of complex molecules, where precise control over reaction pathways is required.
Comparison with Similar Compounds
Similar Compounds
- ®-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine
- (1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine
Uniqueness
What sets ®-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine apart from similar compounds is its specific combination of functional groups, which provides unique reactivity and selectivity in chemical reactions. The presence of the Boc protecting group and the tert-butyldimethylsilyloxymethyl group allows for versatile synthetic applications, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO3Si/c1-15(21-18(22)24-19(2,3)4)17-12-10-16(11-13-17)14-23-25(8,9)20(5,6)7/h15-17H,10-14H2,1-9H3,(H,21,22)/t15-,16?,17?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBYCTYFQDFQKP-KLAILNCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741194 | |
Record name | tert-Butyl {(1R)-1-[4-({[tert-butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10741194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672314-58-8 | |
Record name | Carbamic acid, [(1R)-1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexyl]ethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672314-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl {(1R)-1-[4-({[tert-butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10741194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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